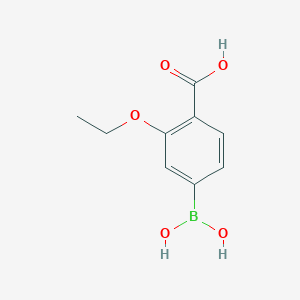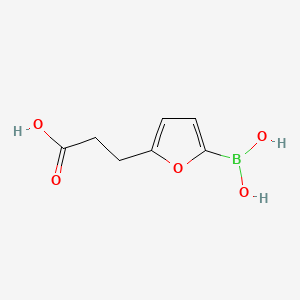
3-(5-Boronofuran-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Boronofuran-2-yl)propanoic acid is an organic compound that features a boron atom attached to a furan ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Boronofuran-2-yl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to the efficiency and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Boronofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The boron atom can participate in substitution reactions, such as the formation of boronic esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a palladium catalyst for substitution reactions.
Major Products
The major products formed from these reactions include various boronic esters, alcohols, aldehydes, and furan derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Boronofuran-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Boronofuran-2-yl)propanoic acid involves its ability to participate in various chemical reactions due to the presence of the boron atom and the furan ring. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The furan ring provides a reactive site for further chemical modifications, enhancing the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propanoic acid: Lacks the boron atom, making it less versatile in cross-coupling reactions.
3-(5-Bromo-2-furyl)propanoic acid: Contains a bromine atom instead of boron, which affects its reactivity and applications.
3-(5-Methoxy-2-furyl)propanoic acid:
Uniqueness
3-(5-Boronofuran-2-yl)propanoic acid is unique due to the presence of the boron atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo Suzuki–Miyaura coupling reactions distinguishes it from other similar compounds, providing a versatile tool for the formation of complex molecules .
Properties
IUPAC Name |
3-(5-boronofuran-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO5/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1,3,11-12H,2,4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHRSDNEWQYSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)CCC(=O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


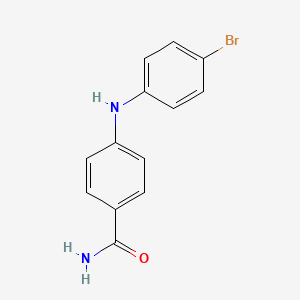





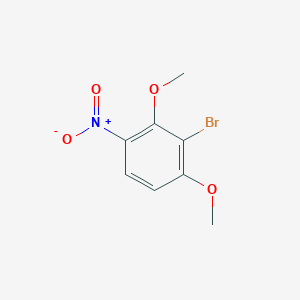
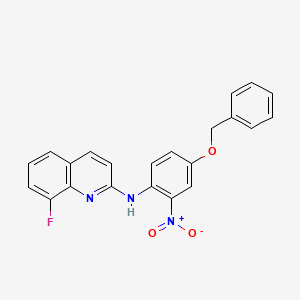
![[4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid](/img/structure/B8206280.png)
